2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene
Description
2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene is an organobromine compound featuring a propene backbone substituted with a bromine atom at position 2 and a 3-chloro-6-methylphenyl group at position 2. This structure combines halogenated (Br, Cl) and aromatic moieties, making it relevant in synthetic chemistry for applications such as intermediates in pharmaceutical or agrochemical synthesis.
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-4-chloro-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-7-3-4-10(12)6-9(7)5-8(2)11/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZIYBLGDMYKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-(3-Chloro-6-methylphenyl)-1-propene
The most direct method involves brominating 3-(3-chloro-6-methylphenyl)-1-propene, a precursor synthesized via Friedel-Crafts alkylation or cross-coupling reactions. Two bromination strategies are prominent:
Radical Bromination with N-Bromosuccinimide (NBS)
Radical bromination using NBS and a radical initiator (e.g., azobisisobutyronitrile, AIBN) selectively introduces bromine at the allylic position. The reaction proceeds in inert solvents like carbon tetrachloride or dichloromethane under reflux (60–80°C). Gas chromatography (GC) monitoring ensures completion when the starting material content falls below 0.1%.
Reaction conditions:
Anti-Markovnikov Addition of HBr
Hydrogen bromide (HBr) addition to 3-(3-chloro-6-methylphenyl)-1-propene in the presence of benzoyl peroxide (BPO) follows anti-Markovnikov selectivity. This method, adapted from industrial bromination processes, operates under mild conditions (10–20°C) with rigorous temperature control to prevent polymerization.
Reaction conditions:
Synthesis from Propargyl Bromide Intermediates
An alternative route couples propargyl bromide derivatives with 3-chloro-6-methylphenyl Grignard reagents. Subsequent partial hydrogenation of the alkyne to the alkene yields the target compound.
Key steps:
-
Grignard Formation: 3-Chloro-6-methylbromobenzene reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.
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Coupling: The Grignard reagent reacts with propargyl bromide at −20°C to 0°C.
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Hydrogenation: Catalytic hydrogenation (Pd/BaSO₄, quinoline) selectively reduces the alkyne to cis-alkene.
Reaction conditions:
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Hydrogenation catalyst: 5% Pd/BaSO₄
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Solvent: Ethanol or ethyl acetate
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Temperature: 25–30°C
Industrial-Scale Production Considerations
Continuous Flow Bromination
Industrial processes favor continuous flow reactors for bromination due to enhanced heat dissipation and reproducibility. A patented method employs a packed reaction tower for HBr addition, achieving high throughput:
Process parameters:
| Parameter | Value |
|---|---|
| Reactor type | Packed tower with reflux |
| Flow rate | 2 L/h HBr |
| Temperature | 10–20°C (tower bottom) |
| Pressure | Atmospheric |
| Residence time | 4–6 hours |
| Purity (GC) | >99% |
Purification and Byproduct Management
Post-bromination mixtures require efficient purification:
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Bromine recovery: Chlorine gas treatment at 100°C converts residual HBr to Br₂, which is distilled and recycled.
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Extractive distillation: Methanol washes remove inorganic salts, followed by fractional distillation under reduced pressure (0.1 Torr) to isolate the product.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Radical bromination | High selectivity, mild conditions | Requires toxic solvents (CCl₄) | 70–85% |
| HBr addition | Scalable, low cost | Moderate yield | 65–75% |
| Propargyl coupling | Flexible starting materials | Multi-step, lower yield | 50–60% |
Reaction Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in polar solvents like ethanol or water.
Electrophilic Addition: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like dichloromethane.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetone.
Major Products Formed
Substitution: Formation of 3-(3-chloro-6-methylphenyl)-1-propanol, 3-(3-chloro-6-methylphenyl)-1-propylamine, etc.
Addition: Formation of 2,3-dibromo-3-(3-chloro-6-methylphenyl)propane, 3-(3-chloro-6-methylphenyl)-1,2-dibromopropane, etc.
Oxidation: Formation of 2,3-epoxy-3-(3-chloro-6-methylphenyl)propane, 3-(3-chloro-6-methylphenyl)-1,2-propanediol, etc.
Scientific Research Applications
2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with desired properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups.
Electrophilic Addition: The double bond in the propene moiety can react with electrophiles, resulting in the addition of new atoms or groups to the molecule.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or diols, which can further react with other molecules.
Comparison with Similar Compounds
2-Bromo-3-(3-fluorophenyl)-1-propene
Structural Similarity : Replaces the 3-chloro-6-methylphenyl group with a 3-fluorophenyl group.
Key Data (from ):
| Property | Value |
|---|---|
| Density | 1.423 g/cm³ |
| Boiling Point | 222.2°C at 760 mmHg |
| Molecular Formula | C₉H₈BrF |
| Molecular Weight | 215.062 g/mol |
| LogP (Lipophilicity) | 3.28 |
| Hazard Codes | Xi (Irritant) |
Comparison :
- Boiling Point: The fluorinated analog has a boiling point of 222.2°C.
- Lipophilicity (LogP) : The chloro-methyl substitution likely increases LogP compared to the fluoro analog due to the larger hydrophobic Cl and CH₃ groups.
- Reactivity : Fluorine’s electronegativity may enhance electron-withdrawing effects on the phenyl ring, whereas chlorine’s polarizability could stabilize charge transitions in reactions.
3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one
Structural Similarity : Shares brominated aromatic and halogenated substituents but includes a ketone (C=O) and thiophene ring (from ).
Key Data :
- IR Peaks : C=O (1645 cm⁻¹), C-Br (807 cm⁻¹), and C-S (785 cm⁻¹).
- ¹H NMR : Distinct aromatic and vinyl proton environments (e.g., δ 7.69 ppm for C-2''-H).
Comparison :
- Functional Groups : The ketone in this compound introduces polarity and hydrogen-bonding capability, absent in the target propene. This difference would influence solubility and reactivity (e.g., nucleophilic additions at the carbonyl).
- Spectral Signatures : The target compound’s IR would lack C=O peaks but show C=C and C-Br stretches (~1645–1588 cm⁻¹ and ~800 cm⁻¹, respectively).
(3-Bromo-1-propynyl)benzene
Structural Similarity : Replaces the propene backbone with a propyne (C≡C) group (from ).
Key Differences :
- Bond Type : Propyne’s triple bond introduces rigidity and linear geometry, contrasting with propene’s planar double bond.
- Reactivity: Propyne derivatives undergo alkyne-specific reactions (e.g., Sonogashira coupling), while propene derivatives may participate in electrophilic additions or polymerizations.
Halogenated Propene Derivatives
From , dichloropropenes (e.g., 1,2-dichloro-1-propene, CAS 542-75-6) provide baseline data for halogenated propenes:
| Property | Dichloropropene (1,2-) | Target Compound (Inferred) |
|---|---|---|
| Boiling Point | ~80°C (estimated) | >200°C (due to aromatic substituent) |
| Molecular Weight | 110.97 g/mol | ~245 g/mol (estimated) |
| Reactivity | Electrophilic additions | Aromatic substitution + allylic bromine reactivity |
Key Insight : The aromatic and bromine substituents in the target compound significantly increase molecular weight and alter reactivity pathways compared to simpler dichloropropenes.
Biological Activity
2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a bromine atom and a chlorine atom attached to a propene backbone. Its unique structure contributes to its biological reactivity and potential applications in pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It can bind to cellular receptors, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of halogen substituents enhances its lipophilicity, improving membrane permeability and interaction with microbial cells.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These values suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies have suggested that this compound may possess anticancer activity. It has been investigated for its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of halogenated compounds similar to this compound, shedding light on their potential applications:
- Study on Antimicrobial Activity: A study evaluated the antibacterial efficacy of various halogenated compounds, including derivatives similar to this compound. Results indicated that halogenated compounds showed enhanced activity against resistant bacterial strains .
- Investigating Anticancer Properties: Research focusing on halogenated alkenes found that certain structural modifications could significantly enhance anticancer properties. The study suggested that the introduction of halogens could improve binding affinity to cancer-related targets .
Q & A
Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?
- Methodological Answer :
- Twinned crystals : Common in halogenated compounds. Use SHELXD for twin refinement or collect data at multiple temperatures .
- Disorder modeling : Apply restraints to bromine/chlorine atoms using SHELXL .
Biological & Environmental Impact
Q. What protocols are recommended for assessing the compound’s environmental persistence?
Q. How can structure-activity relationship (SAR) studies guide the design of less toxic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
